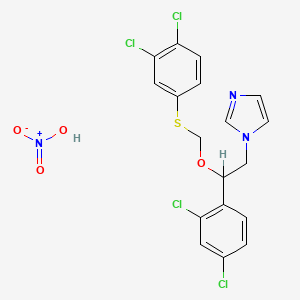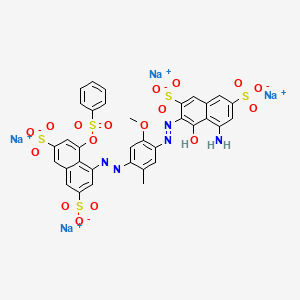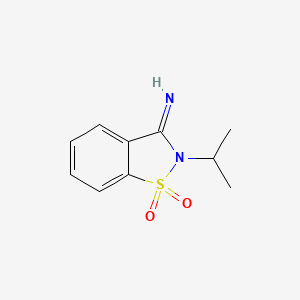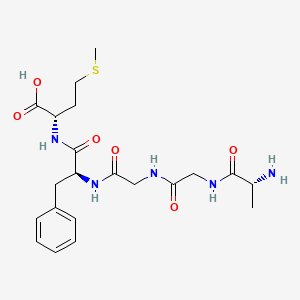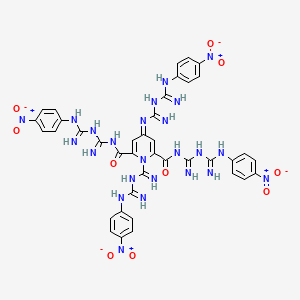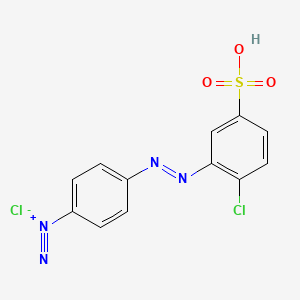
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is a diazonium compound that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its chemical structure consists of a benzenediazonium group attached to a 2-chloro-5-sulfophenyl azo group, with chloride as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-chloro-5-nitrobenzene. The reaction conditions generally include:
Diazotization: This step involves the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-nitrobenzene under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, sodium hydroxide, and ammonia are commonly used.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzenes.
Reduction: Formation of aromatic amines.
Oxidation: Formation of sulfonic acids and other oxidized products.
Aplicaciones Científicas De Investigación
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in labeling and staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, such as dyeing and staining, where the compound binds to specific sites on the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium, 4-((2-chloro-4-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-bromo-5-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-chloro-5-methylphenyl)azo)-, chloride
Uniqueness
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-chloro-5-sulfophenyl group enhances its solubility in water and its reactivity towards nucleophiles, making it particularly useful in aqueous reactions and applications.
Propiedades
Número CAS |
68003-12-3 |
|---|---|
Fórmula molecular |
C12H8Cl2N4O3S |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
4-[(2-chloro-5-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C12H7ClN4O3S.ClH/c13-11-6-5-10(21(18,19)20)7-12(11)17-16-9-3-1-8(15-14)2-4-9;/h1-7H;1H |
Clave InChI |
MKRIEXUTXHLYCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
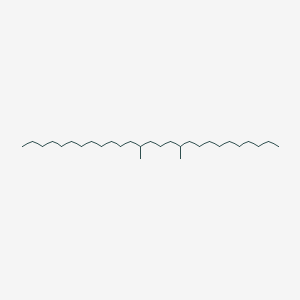
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
